N~4~-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine
Description
Molecular Formula: C₁₉H₂₀N₆O₃ CAS Numbers: 672340-80-6 (), 714290-43-4 () This compound features a pyrimidine core substituted at the N² and N⁴ positions with a 2-phenylethyl group and a 2,5-dimethoxyphenyl group, respectively, along with a nitro group at position 4. Its synthesis likely involves nitration of 2,4,6-triaminopyrimidine (precursor detailed in ), followed by sequential substitution reactions .
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c1-29-14-8-9-16(30-2)15(12-14)23-19-17(26(27)28)18(21)24-20(25-19)22-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H4,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWHPBDAYLESQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution Reactions: The 2,5-dimethoxyphenyl and 2-phenylethyl groups can be introduced through nucleophilic aromatic substitution reactions, often using corresponding halides and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N4-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes.
Industry
In materials science, the compound could be used in the design of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism by which N4-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the aromatic rings might engage in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Table 1: Key Structural and Functional Comparisons
Core Modifications: Pyrido[2,3-d]Pyrimidine Analogs
Role of Nitro and Methoxy Groups
- The nitro group at C5 (common in ) introduces electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing interactions with enzymatic targets (e.g., DHFR or tyrosine kinases) .
- Methoxy groups (e.g., 2,5-dimethoxy in the target compound) improve solubility and metabolic stability compared to halogenated analogs () .
Key Findings and Implications
- Substituent Impact : Bulky groups (e.g., 2-phenylethyl) at N² may hinder off-target interactions, while dimethoxyphenyl at N⁴ optimizes target binding .
- Therapeutic Potential: Nitro-substituted pyrimidines show promise as antifolates or kinase inhibitors, but further pharmacokinetic studies are needed to validate efficacy and safety.
Biological Activity
N~4~-(2,5-dimethoxyphenyl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a synthetic compound belonging to the pyrimidine family. Its structural features and modifications suggest potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar pyrimidine structures exhibit a range of biological activities, including:
- Antitumor Activity : Pyrimidine derivatives have been explored for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
- Antimicrobial Properties : Some pyrimidines demonstrate effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers.
Antitumor Activity
A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant inhibition of cell growth in breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines. The IC50 values ranged from 10 µM to 30 µM depending on the specific substitution patterns on the pyrimidine ring .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15 |
| Compound B | PC3 | 25 |
| This compound | MDA-MB-231 | 20 |
Antimicrobial Activity
In another study assessing antimicrobial properties, derivatives of pyrimidines were tested against a panel of bacteria. The results showed that the compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL .
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : Compounds with similar structures are known to interfere with nucleic acid synthesis by mimicking nucleotide structures.
- Induction of Apoptosis : Certain derivatives may activate apoptotic pathways in cancer cells through caspase activation.
- Modulation of Enzymatic Activity : The nitro group may influence enzymatic pathways involved in tumor metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
